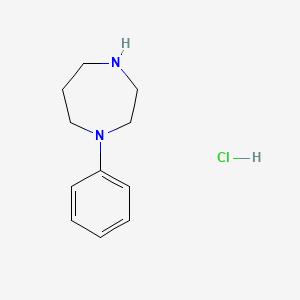

1-Phenyl-1,4-diazepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17ClN2 |

|---|---|

Molecular Weight |

212.72 g/mol |

IUPAC Name |

1-phenyl-1,4-diazepane;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;/h1-3,5-6,12H,4,7-10H2;1H |

InChI Key |

OONGLOACBXZSDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 1,4 Diazepane Hydrochloride

Advanced Synthetic Routes to the 1,4-Diazepane Core

The formation of the seven-membered 1,4-diazepane ring is a key step that can be achieved through several synthetic approaches.

Cyclocondensation Reactions for 1,4-Diazepane Formation

Cyclocondensation reactions are a common method for constructing the 1,4-diazepane ring. This typically involves the reaction of a bifunctional amine with a suitable electrophile. For instance, the reaction of diamines with dicarbonyl compounds or their equivalents can lead to the formation of the diazepine (B8756704) ring. The use of heteropolyacids as catalysts has been shown to be an efficient method for the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts offer advantages such as high yields and short reaction times for a range of substituted diazepines. nih.gov Another approach involves the cyclocondensation of 2,2′-biphenyldiamines with 2-chloroacetic acid derivatives, mediated by elemental sulfur, to produce dibenzo[d,f] nih.govnih.govdiazepines. acs.org

Reduction Strategies for Diazepine Derivatives

The reduction of unsaturated diazepine or benzodiazepine (B76468) precursors is another viable route to the 1,4-diazepane core. For example, 1,4-benzodiazepine-N-oxides can be reduced to the corresponding benzodiazepines. researchgate.net These can be further reduced to the saturated 1,4-diazepane ring. Reductive amination is also a powerful tool. For instance, 1,4-diazepane-6-amine (DAZA) can be alkylated via a one-pot synthesis involving carbonyl amine condensation followed by reductive amination with sodium borohydride. nih.gov

N-Propargylamine-Based Approaches to the 1,4-Diazepane Ring System

Propargylamines are versatile building blocks in organic synthesis and can be utilized in the construction of heterocyclic systems like 1,4-diazepanes. rsc.org The synthesis of propargylamines is often achieved through multicomponent reactions, which can be catalyzed by various metals, including copper and gold. rsc.orgorganic-chemistry.org These reactions offer an efficient way to generate diverse propargylamine (B41283) structures that can subsequently be cyclized to form the desired diazepane ring. rsc.org

Multicomponent Reaction Strategies for Diverse Diazepane Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like diazepanes in a single step from three or more starting materials. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is a notable example that has been employed for the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This strategy allows for the rapid generation of a library of diverse diazepine derivatives by varying the starting components. nih.gov Copper-catalyzed multicomponent reactions have also been developed for the synthesis of various heterocyclic scaffolds. beilstein-journals.org

Phenyl Moiety Incorporation and Hydrochloride Salt Formation

Once the 1,4-diazepane core is synthesized, the next steps involve the introduction of the phenyl group and the formation of the hydrochloride salt.

N-Alkylation and N-Arylation Strategies for 1-Phenyl Substitution

The introduction of the phenyl group onto the 1,4-diazepane ring is typically achieved through N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for this purpose. researchgate.netresearchgate.net These reactions allow for the formation of a carbon-nitrogen bond between the diazepane nitrogen and a phenyl halide or a similar arylating agent. researchgate.netorganic-chemistry.org Copper-catalyzed N-arylation reactions also provide a viable alternative for this transformation. organic-chemistry.orgmdpi.com

The following table provides a summary of different N-arylation methods:

| Reaction Type | Catalyst | Arylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halides | Good for sterically hindered substrates. | researchgate.netresearchgate.net |

| Ullmann Condensation | Copper | Aryl halides | Classic method, often requires high temperatures. | researchgate.net |

The formation of 1-phenyl-1,4-diazepane (B1366720) hydrochloride is typically achieved by treating the free base, 1-phenyl-1,4-diazepane, with hydrochloric acid. jocpr.com This can be done using a solution of hydrogen chloride in an appropriate solvent, such as ethanol (B145695) or diethyl ether. The addition of aqueous hydrochloric acid followed by solvent removal is a common procedure. nih.gov

Chiral Synthesis and Enantioselective Approaches to 1-Phenyl-1,4-diazepane Analogs

The development of stereochemically complex diazepanes is a significant area of research, as the introduction of chiral centers can enhance clinical success and reduce off-target effects. nih.gov Various enantioselective methods have been developed to synthesize chiral 1,4-diazepane analogs.

One notable approach is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones. This method has been shown to produce gem-disubstituted diazepanone heterocycles in high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.gov The success of this transformation often relies on the use of specific ligands, such as (S)-(CF3)3-t-BuPHOX, and nonpolar solvents. nih.gov The reaction tolerates a range of functional groups, allowing for the synthesis of diverse analogs. nih.gov

Another strategy involves the rhodium-catalyzed asymmetric hydroamination of internal alkynes and allenes. nih.gov This intramolecular process can generate chiral 3-vinyl-1,4-benzodiazepines with good to excellent yields and enantioselectivities. nih.gov These vinyl-substituted products can serve as versatile intermediates for further synthetic modifications. nih.gov

Furthermore, the concept of "memory of chirality" has been applied to the stereoselective alkylation of 1,4-benzodiazepin-2-ones, where the chirality of the starting material is transferred to a reactive enolate intermediate, resulting in a stereospecific product. vt.edu

Table 1: Comparison of Enantioselective Synthetic Methods for 1,4-Diazepane Analogs

| Method | Catalyst/Reagent | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Palladium with (S)-(CF3)3-t-BuPHOX ligand | Synthesis of gem-disubstituted diazepanones; tolerates various functional groups. | Up to >99% | Up to 95% | nih.gov |

| Rhodium-Catalyzed Asymmetric Hydroamination | Rhodium catalyst | Synthesis of chiral 3-vinyl-1,4-benzodiazepines. | Good-Excellent | Good-Excellent | nih.gov |

| Organocatalyzed Domino Reaction | epi-quinine derived urea (B33335) (eQNU) | One-pot synthesis from simple starting materials. | Satisfactory | Up to 98% | chemistryviews.org |

Solid-Phase Synthesis of 1,4-Diazepane Derivatives

Solid-phase synthesis has become a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery. stanford.edukoreascience.kr This methodology has been successfully applied to the synthesis of 1,4-diazepane and its derivatives, offering an efficient way to explore chemical diversity. nih.govnih.govacs.org

A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed using three commercially available components: anthranilic acids, α-amino esters, and alkylating agents. acs.org This approach allows for the preparation of both racemic and optically pure compounds, making it suitable for both lead identification and optimization. acs.org

The solid-phase synthesis of trisubstituted benzo nih.govacs.orgdiazepin-5-one derivatives has also been described. nih.gov In this method, primary amines are immobilized on a resin and subsequently converted to the target benzodiazepines through a series of reactions including sulfonylation, alkylation, reduction, and cyclization. nih.gov The final products are obtained in good crude purity and satisfactory yields after cleavage from the resin. nih.gov

Furthermore, regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine template on a solid support has been achieved. nih.gov This allows for the introduction of diversity at this position, which can be combined with further modifications at other positions to create a combinatorial library. nih.gov

It is important to note that side reactions can occur during solid-phase synthesis. For instance, the formation of 1,4-diazepine-2,5-dione rings has been observed as a side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester. nih.gov

Table 2: Key Features of Solid-Phase Synthesis of 1,4-Diazepane Derivatives

| Synthetic Target | Starting Materials | Key Reaction Steps | Advantages | Reference |

| 1,4-Benzodiazepine-2,5-diones | Anthranilic acids, α-amino esters, alkylating agents | Racemic or optically pure synthesis | General, expedient, allows for diverse functionality | acs.org |

| Trisubstituted benzo nih.govacs.orgdiazepin-5-ones | Primary amines, α-bromoketones, o-nitrobenzoic acids | Immobilization, sulfonylation, alkylation, reduction, cyclization | Applicable for library synthesis in a combinatorial fashion | nih.gov |

| N4-alkylated 3-oxo-1,4-benzodiazepines | 4-H-2,3,4,5-tetrahydro-7-iodo-3-oxo-1H-1,4-benzodiazepine-2-acetate-polymer ester | Regioselective alkylation, Heck reaction | Allows for two points of diversity | nih.gov |

Chemical Reactivity and Derivatization Studies

The chemical reactivity of the 1-phenyl-1,4-diazepane system allows for a wide range of structural modifications, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Oxidation Reactions of the 1-Phenyl-1,4-diazepane System

The nitrogen atoms within the 1,4-diazepane ring and the phenyl group are susceptible to oxidation. The thiopyran ring in derivatives like N-phenyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can be oxidized to form sulfoxides or sulfones using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). The nitrogen atoms of the diazepine ring can also undergo oxidation. For example, the metabolism of chlordiazepoxide can lead to an N-oxide derivative. researchgate.net

Reduction Reactions of the 1-Phenyl-1,4-diazepane System

Reduction reactions are crucial for the synthesis and derivatization of the 1,4-diazepane scaffold. The carboxamide group in derivatives can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). Reductive amination is a key step in many synthetic routes to 1,4-diazepanes, including enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral derivatives. researchgate.net Furthermore, the nitro group in precursors can be reduced to an amine, which can then participate in cyclization to form the diazepine ring. nih.govopenpharmaceuticalsciencesjournal.com The N-oxide function in benzodiazepine derivatives can also be reduced, for instance, by treatment with phosphorus trichloride (B1173362) (PCl3). researchgate.net

Nucleophilic Substitution Reactions on the Diazepane Ring

The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and can readily undergo substitution reactions. Alkylation and acylation are common methods for introducing a wide variety of substituents. nih.govnih.govresearchgate.net For example, N-alkylation with methyl iodide can introduce a methyl group. researchgate.net Acylation with acetyl chloride or acetic anhydride (B1165640) can lead to N-acetylated products, although ring-opening can sometimes occur. researchgate.netrsc.org The introduction of the phenyl group itself can be achieved through reactions like Friedel-Crafts acylation. Nucleophilic substitution can also be used to open fused ring systems, as demonstrated by the reaction of azetidine-fused 1,4-benzodiazepines with nucleophiles like sodium azide, potassium cyanide, and sodium thiophenolate to yield diverse functionalized 1,4-benzodiazepine derivatives. nih.gov

Structural Modification Strategies for Analog Synthesis

A variety of strategies are employed to synthesize analogs of 1-phenyl-1,4-diazepane for SAR studies. These include the introduction of substituents on the phenyl ring and modifications of the diazepane ring itself. researchgate.net Domino processes, involving the in situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael cyclization, provide a step- and atom-economical route to 1,4-diazepanes. nih.gov Multicomponent reactions are also utilized for the efficient synthesis of 1,4-diazepine derivatives. researchgate.net The modification of existing benzodiazepine structures, such as the reaction of 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e] nih.govacs.orgdiazepine-3-carbonitrile with various nucleophiles, allows for the creation of a diverse library of fused benzodiazepine analogs. mdpi.com

Table 3: Summary of Chemical Reactivity and Derivatization

| Reaction Type | Reagents | Products | Reference |

| Oxidation | Hydrogen peroxide, mCPBA | Sulfoxides, sulfones, N-oxides | researchgate.net |

| Reduction | LiAlH4, Iron powder, SnCl2, PCl3 | Amines, reduced diazepine rings | nih.govresearchgate.netopenpharmaceuticalsciencesjournal.com |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides, NaN3, KCN, PhSNa | N-alkylated, N-acylated, and other functionalized 1,4-diazepane derivatives | nih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.gov |

| Structural Modification | Domino reactions, multicomponent reactions, derivatization of fused systems | Diverse libraries of 1,4-diazepane analogs | researchgate.netnih.govmdpi.com |

Retrosynthetic Analysis of 1-Phenyl-1,4-diazepane Hydrochloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on disconnecting the key bonds to reveal plausible synthetic pathways. The primary disconnections involve the N-C aryl bond and the C-N bonds within the seven-membered diazepine ring.

Pathway A: Disconnection of the N-Phenyl Bond

The most straightforward retrosynthetic step is the disconnection of the bond between the phenyl group and the diazepine nitrogen (N1). This is a common strategy for N-aryl amines.

C-N Disconnection: This disconnection at the N1-phenyl bond leads to two key synthons: an N-anionic 1,4-diazepane and a phenyl cation. The practical synthetic equivalents for these are 1,4-diazepane (homopiperazine) and an activated phenyl electrophile like fluorobenzene (B45895) or chlorobenzene, or more commonly, a palladium-catalyzed cross-coupling reaction between 1,4-diazepane and a halobenzene (e.g., bromobenzene (B47551) or iodobenzene) via Buchwald-Hartwig amination. The final step in the forward synthesis would be the addition of hydrochloric acid to form the target salt.

Pathway B: Disconnection of the Diazepine Ring

This approach involves breaking the seven-membered ring itself. This can be achieved in a few ways, typically leading to linear precursors that can be cyclized.

Double C-N Disconnection (Reductive Amination Approach): By disconnecting two C-N bonds of the diazepine ring, the structure can be simplified to aniline, ethylene (B1197577) diamine, and a three-carbon dielectrophile like 1,3-dibromopropane. A more convergent strategy involves a double reductive amination between N-phenylethylenediamine and a three-carbon dialdehyde (B1249045) or its equivalent, such as malonaldehyde bis(dimethyl acetal).

Sequential C-N Disconnection and Cyclization: A stepwise approach can also be envisioned. One C-N bond is disconnected to reveal a linear amino alcohol precursor. For example, reacting N-phenylethylenediamine with a 3-halopropanol derivative would form an intermediate that can undergo an intramolecular cyclization to form the diazepine ring. A patent for a related substituted 1,4-diazepane derivative shows a similar intramolecular cyclization strategy where a hydroxypropylamino group is cyclized using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (a Mitsunobu reaction). google.com

The following table outlines the primary retrosynthetic disconnections for 1-Phenyl-1,4-diazepane.

| Disconnection Strategy | Bond(s) Cleaved | Synthons | Potential Starting Materials (Synthetic Equivalents) |

| Pathway A | N-Aryl | 1,4-Diazepane anion + Phenyl cation | 1,4-Diazepane + Bromobenzene (for Buchwald-Hartwig coupling) |

| Pathway B1 | Two C-N bonds in the ring | Aniline + Ethylene diamine + 1,3-dicarbonyl | Aniline, Ethylene diamine, 1,3-Dibromopropane |

| Pathway B2 | Two C-N bonds in the ring | N-Phenylethylenediamine + C3 dialdehyde | N-Phenylethylenediamine + Malonaldehyde or its acetal |

| Pathway B3 | One C-N bond in the ring | Linear N-(2-aminoethyl)-N-phenyl-3-aminopropanol | N-Phenylethylenediamine + 3-Chloropropanol |

Process Optimization and Scalability Research for 1-Phenyl-1,4-diazepane Synthesis

The efficient synthesis of 1-Phenyl-1,4-diazepane, particularly on a larger scale, requires careful optimization of reaction parameters to maximize yield, minimize reaction time, and ensure cost-effectiveness and safety. Research into the synthesis of related diazepine structures provides insight into key areas for process optimization.

Catalyst Selection and Loading: For syntheses involving cross-coupling reactions (like the Buchwald-Hartwig amination in Pathway A), the choice of catalyst and ligand is critical. Optimization involves screening different palladium precursors and phosphine (B1218219) ligands to find the most active combination for the specific substrate. Catalyst loading is another key parameter; for large-scale synthesis, minimizing the amount of expensive palladium catalyst is a primary goal without significantly compromising reaction time or yield.

In other approaches, such as those involving cyclization reactions, different types of catalysts may be employed. For instance, the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been shown to be efficiently catalyzed by Keggin-type heteropolyacids (HPAs). nih.gov Research has demonstrated that the catalytic activity depends on the specific composition of the HPA, with some showing superior performance. nih.gov Optimization studies found that H₅PMo₁₀V₂O₄₀ was the most effective catalyst among those tested, leading to higher yields in shorter times. nih.gov

Solvent and Temperature Control: The choice of solvent can significantly impact reaction outcomes. Solvents are selected based on their ability to dissolve reactants, their boiling point (to control reaction temperature), and their ease of removal during workup. In a patented synthesis for a similar diazepane derivative, solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) were used for different steps, and reactions were conducted at specific, controlled temperatures (e.g., holding a reaction at 5°C or below during a reagent addition) to manage exotherms and minimize side-product formation. google.com The reaction temperature is a crucial variable; for instance, in the HPA-catalyzed synthesis of diazepines, no reaction was observed at room temperature, indicating the necessity of heating. nih.gov

Purification and Isolation: On a laboratory scale, purification is often achieved by column chromatography. However, this method is often impractical and costly for large-scale production. Process optimization focuses on developing procedures where the product can be isolated by crystallization or precipitation, which is more scalable. google.com This might involve a solvent-swap post-reaction or careful control of pH to induce precipitation of the hydrochloride salt. The use of specific solvent mixtures, such as petroleum ether and methyl t-butyl ether, has been documented to facilitate the isolation of solid products. google.com

The table below summarizes optimization parameters from a study on a related diazepine synthesis, highlighting the impact of catalyst choice on reaction efficiency. nih.gov

| Catalyst | Time (h) | Yield (%) |

| H₃PW₁₂O₄₀ | 6 | 75 |

| H₃PMo₁₂O₄₀ | 5 | 82 |

| H₄PMo₁₁VO₄₀ | 4 | 88 |

| H₆PMo₉V₃O₄₀ | 3 | 92 |

| H₅PMo₁₀V₂O₄₀ | 2.5 | 95 |

This data illustrates that a systematic approach to optimizing the catalyst can lead to significant improvements in both reaction speed and product yield, which are critical factors for scalable synthesis.

Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 1,4 Diazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Phenyl-1,4-diazepane (B1366720) hydrochloride, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, are essential for its structural characterization.

Proton NMR Spectroscopic Characterization

The ¹H NMR spectrum of 1-Phenyl-1,4-diazepane hydrochloride displays a series of signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region, generally between δ 6.8 and 7.3 ppm. These signals often present as complex multiplets due to spin-spin coupling between the ortho, meta, and para protons.

The protons of the diazepane ring are observed in the upfield region of the spectrum. The methylene (B1212753) groups adjacent to the nitrogen atoms (C2, C5, and C7) are expected to show complex splitting patterns. Specifically, the protons on the carbons adjacent to the phenyl-substituted nitrogen (N1) will be deshielded compared to those on the other nitrogen. The presence of the hydrochloride salt will further influence the chemical shifts of the protons near the protonated nitrogen atom (N4), causing them to shift further downfield due to the electron-withdrawing effect of the positive charge. The methylene protons at C3 and C6 would also exhibit distinct signals.

A representative, though not experimentally verified, set of expected chemical shifts is presented in the interactive table below. Actual experimental values may vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

| Phenyl (ortho) | ~ 7.2 | Multiplet |

| Phenyl (meta) | ~ 6.9 | Multiplet |

| Phenyl (para) | ~ 6.8 | Multiplet |

| -CH₂- (C2/C7) | ~ 3.5 - 3.8 | Multiplet |

| -CH₂- (C3/C6) | ~ 2.0 - 2.3 | Multiplet |

| -CH₂- (C5) | ~ 3.2 - 3.5 | Multiplet |

| -NH- (N4-H) | Variable, broad | Singlet |

Carbon-13 NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The phenyl group carbons will resonate in the aromatic region (δ 110-150 ppm). The ipso-carbon (the carbon attached to the nitrogen) will have a characteristic chemical shift, as will the ortho, meta, and para carbons.

The diazepane ring carbons will appear in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen atoms (C2, C5, and C7) will be deshielded and appear at a lower field compared to the other methylene carbons (C3 and C6). The protonation at N4 in the hydrochloride salt will cause a downfield shift for the adjacent carbons (C3 and C5) compared to the free base.

An illustrative table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| Phenyl (ipso-C) | ~ 145 - 150 |

| Phenyl (ortho-C) | ~ 115 - 120 |

| Phenyl (meta-C) | ~ 128 - 130 |

| Phenyl (para-C) | ~ 120 - 125 |

| -CH₂- (C2/C7) | ~ 50 - 55 |

| -CH₂- (C3/C6) | ~ 25 - 30 |

| -CH₂- (C5) | ~ 45 - 50 |

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would confirm the connectivity within the diazepane ring by showing cross-peaks between the protons on C2 and C3, C3 and the N4-H, C5 and C6, and C6 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms in both the phenyl and diazepane rings.

Mass Spectrometry

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Ion Verification

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For 1-Phenyl-1,4-diazepane, the free base has a molecular formula of C₁₁H₁₆N₂. core.ac.ukuni.lu The expected monoisotopic mass would be approximately 176.1313 g/mol . HRMS would be able to confirm this mass with a high degree of accuracy, typically to within a few parts per million, thus verifying the molecular formula. It is important to note that in a typical mass spectrometry experiment, the hydrochloride salt would dissociate, and the analysis would be performed on the free base.

Fragmentation Pattern Analysis in this compound

Under electron ionization (EI) conditions, the molecular ion of 1-Phenyl-1,4-diazepane will undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. organicchemistrydata.org

The fragmentation of cyclic amines like 1-Phenyl-1,4-diazepane is often initiated by the loss of an electron from one of the nitrogen atoms. Common fragmentation pathways for similar structures include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the formation of a stable iminium ion. For 1-Phenyl-1,4-diazepane, cleavage of the C2-C3 or C6-C7 bond could occur.

Ring Opening and Fragmentation: The diazepine (B8756704) ring can open, followed by further fragmentation. This can lead to the loss of small neutral molecules like ethene or propene.

Fragmentation of the Phenyl Group: The phenyl group itself can fragment, although this is generally less favorable than fragmentation of the aliphatic ring.

A plausible fragmentation pattern would likely show a prominent molecular ion peak (m/z 176) and several key fragment ions. A summary of potential major fragments is presented in the interactive table below.

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 176 | [C₁₁H₁₆N₂]⁺ | Molecular Ion |

| 147 | [C₁₀H₁₁N]⁺ | Loss of -CH₂NH |

| 132 | [C₉H₁₀N]⁺ | Loss of -CH₂CH₂NH |

| 105 | [C₇H₇N]⁺ | Phenyl-N=CH₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, offering a molecular fingerprint that is invaluable for structural confirmation and analysis.

Vibrational Mode Analysis of this compound

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts: the phenyl group, the diazepane ring, and the associated C-H and N-H bonds. The protonation of one of the nitrogen atoms to form the hydrochloride salt introduces distinct features, particularly related to the N-H group.

The primary vibrational modes can be categorized as stretching (ν), bending (δ), and torsional motions. For the phenyl group, characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aromatic C-C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range.

The diazepane ring, being a saturated heterocyclic system, will exhibit C-H stretching vibrations of its methylene (CH₂) groups in the 2950-2850 cm⁻¹ region. The C-N stretching vibrations of the aliphatic amine functionalities are expected in the 1250-1020 cm⁻¹ range. The presence of the hydrochloride salt results in the formation of a secondary ammonium (B1175870) ion (-NH₂⁺-), which gives rise to characteristic N-H stretching bands, typically observed as a broad absorption in the 2700-2250 cm⁻¹ range in the IR spectrum. N-H bending vibrations are also anticipated around 1600-1500 cm⁻¹.

Raman spectroscopy provides complementary information. Phenyl ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong and sharp in Raman spectra. nih.gov Symmetrical vibrations, which may be weak or absent in the IR spectrum, are often readily observed in the Raman spectrum.

Functional Group Identification via Spectroscopic Signatures

The identification of key functional groups in this compound is achieved by assigning the observed bands in the IR and Raman spectra to their corresponding vibrational modes.

A representative table of expected vibrational frequencies for the key functional groups is provided below. These frequencies are based on established correlation tables and data from similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Phenyl Group | C-H Stretch (ν) | 3100-3000 | 3100-3000 |

| Phenyl Group | C=C Stretch (ν) | 1600-1450 | 1600-1450 (often strong) |

| Phenyl Group | Ring Breathing | Weak | ~1000 (strong, sharp) |

| Aliphatic CH₂ | C-H Stretch (ν) | 2950-2850 | 2950-2850 |

| Aliphatic CH₂ | C-H Bend (δ) | 1470-1440 | 1470-1440 |

| Tertiary Amine | C-N Stretch (ν) | 1250-1020 | Variable |

| Secondary Ammonium (as HCl salt) | N-H Stretch (ν) | 2700-2250 (broad) | Variable |

| Secondary Ammonium (as HCl salt) | N-H Bend (δ) | 1600-1500 | Variable |

The presence of a strong, broad absorption in the IR spectrum between 2700-2250 cm⁻¹ would be a clear indicator of the ammonium hydrochloride. The sharp signals in the 1600-1450 cm⁻¹ region in both IR and Raman spectra would confirm the presence of the phenyl ring.

Crystallographic Studies and Solid-State Analysis

X-ray Diffraction for Crystal Structure Determination of this compound

A single-crystal X-ray diffraction study of this compound would begin with the growth of a suitable single crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis reveals the arrangement of atoms within the crystal lattice, defined by a unit cell.

The key information obtained from such a study would include:

Molecular Conformation: The precise chair, boat, or twist-boat conformation of the 1,4-diazepane ring. nih.govresearchgate.net

Bond Parameters: Accurate measurements of all bond lengths and angles.

Stereochemistry: The relative orientation of the phenyl group with respect to the diazepane ring.

Intermolecular Interactions: Details of hydrogen bonding involving the hydrochloride and any other non-covalent interactions that stabilize the crystal packing.

For related 1,5-benzodiazepin-2-one (B1260877) derivatives, X-ray diffraction has been used to confirm the seven-membered diazepine ring structure. mdpi.com

Polymorphism and Crystallization Behavior of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can influence which polymorphic form is obtained.

The study of polymorphism in this compound would involve attempting to crystallize the compound under various conditions and analyzing the resulting solid forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy. IR and Raman spectroscopy are particularly sensitive to changes in the crystal lattice and can be used to distinguish between different polymorphs.

Conformational Analysis and Flexibility of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings can exist in various chair, boat, and twist-boat forms.

Studies on N,N-disubstituted-1,4-diazepane derivatives have shown that they can exist in a low-energy twist-boat conformation, which may be stabilized by intramolecular interactions. nih.gov The specific conformation adopted by this compound in the solid state would be determined by X-ray crystallography. In solution, the ring is likely to be conformationally mobile, with a dynamic equilibrium between different forms. NMR spectroscopy would be a key technique for studying this conformational flexibility in solution. The presence of the bulky phenyl group and the protonation at one of the nitrogen atoms will significantly influence the conformational preferences of the diazepane ring.

Twisted-Chair Conformation Studies

The 1,4-diazepane ring, the core of the title compound, is known to adopt several non-planar conformations to alleviate internal strain. byjus.com While the chair conformation is the most stable for cyclohexane, the seven-membered ring of diazepane often prefers puckered forms such as chair, boat, and twist-boat conformations. byjus.comlibretexts.org For the parent compound, hexahydro-1,4-diazepine (homopiperazine), X-ray crystallography has identified a pseudo-chair conformation. mdpi.com

However, detailed investigations using NMR spectroscopy, X-ray crystallography, and molecular modeling on substituted 1,4-diazepanes have shown that they can exist in unexpected low-energy conformations, including a twist-boat ring structure. nih.gov The twisted-chair conformation, a variation of the standard chair, represents a key low-energy state on the molecule's potential energy surface. This conformation is more flexible than a rigid chair and can readily interconvert with other forms, such as the twist-boat. youtube.com The transition between chair conformations often proceeds through a higher-energy boat form, which can stabilize itself by distorting into a twist-boat conformation, thereby reducing unfavorable steric interactions. libretexts.orgyoutube.com

Spectroscopic data, particularly from variable temperature NMR studies, are crucial for identifying these different conformations and the dynamics of their interconversion. researchgate.net For related seven-membered heterocyclic rings, the energy barrier for chair-to-chair interconversion has been measured to be approximately 11 kcal/mol. researchgate.net

Influence of Phenyl Substitution on Conformational Dynamics

The introduction of a phenyl group at the N1 position significantly impacts the conformational dynamics of the 1,4-diazepane ring. This substitution breaks the symmetry of the parent molecule and introduces steric and electronic effects that influence the equilibrium between different conformers. nih.gov

Conformational studies on related phenyl-substituted heterocyclic compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines, have shown that the phenyl ring typically prefers a pseudo-equatorial position to minimize steric hindrance. nih.gov This preference for an equatorial-like orientation of the bulky phenyl group will also influence the puckering of the diazepane ring in 1-Phenyl-1,4-diazepane, favoring certain twisted-chair or twist-boat conformations over others.

The phenyl group's orientation relative to the diazepine ring is defined by torsion angles, which have specific low-energy minima. nih.gov The interaction between the phenyl ring and the rest of the molecule can lead to the stabilization of specific conformations. For instance, studies on N,N-disubstituted-1,4-diazepane antagonists have revealed an intramolecular π-stacking interaction that stabilizes a twist-boat conformation. nih.gov While this specific interaction may depend on the second substituent, it highlights the critical role of aromatic groups in dictating the conformational landscape of the diazepane ring. The substitution can shift the conformational equilibrium, making a previously higher-energy conformation, like the twist-boat, the more populated state.

Conformational Energy Landscape Investigations

The conformational energy landscape of this compound is characterized by several local energy minima corresponding to different ring conformations. The chair conformation is generally the most stable ground state for saturated six-membered rings, but for a seven-membered ring like diazepane, the energy difference between chair and twist-boat forms can be smaller. byjus.comlibretexts.org The boat conformation itself is typically a high-energy transition state rather than a stable conformer due to significant steric clash, often referred to as "flagpole" interactions. libretexts.org

The relative energies of these conformations determine their population at equilibrium. The twist-boat conformation is generally more stable than the true boat form because it alleviates some of the flagpole steric strain and torsional strain. libretexts.org The table below provides a generalized comparison of the relative energy costs for cyclohexane conformations, which serves as a foundational model for understanding the more complex diazepane system.

Table 1: Generalized Relative Conformational Energies of Cyclohexane libretexts.org

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

| Chair | 0 | Staggered bonds, no angle strain |

| Twist-Boat | ~23 | Reduced flagpole interactions, largely staggered bonds |

| Boat | ~30 | Significant flagpole steric strain, eclipsed bonds |

| Half-Chair | ~42 | High angle and torsional strain |

Data presented is for the parent cyclohexane ring and serves as an illustrative model. Actual energy values for this compound will vary based on substitution.

For substituted 1,4-diazepanes, computational modeling and spectroscopic methods are used to map this energy landscape. nih.gov These studies indicate that substitution can alter the landscape, sometimes making the twist-boat a low-energy conformation. nih.gov The energy barrier for the interconversion between the most stable conformers dictates the rate at which the ring "flips." In related benzazepine systems, this barrier is on the order of 11 kcal/mol (~46 kJ/mol), indicating that the conformations are rapidly interconverting at room temperature. researchgate.net The presence of the phenyl group and the protonation at a nitrogen to form the hydrochloride salt will further modulate these energy differences and barriers.

Computational Chemistry and Molecular Modeling of 1 Phenyl 1,4 Diazepane Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods are crucial for understanding the geometry, stability, and reactivity of 1-Phenyl-1,4-diazepane (B1366720) hydrochloride.

The electronic properties of 1-Phenyl-1,4-diazepane hydrochloride, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be predicted using quantum chemical calculations. These predictions are key to understanding the molecule's reactivity. The phenyl group, being an electron-withdrawing feature, influences the electron density on the diazepane ring. An electrostatic potential map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atoms are expected to be electron-rich regions, making them potential sites for hydrogen bonding.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. By analyzing the frontier orbitals, one can predict how the molecule might interact with other species. For example, the location of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would indicate sites for nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a view of their dynamic nature that is not apparent from static models.

The seven-membered diazepane ring is conformationally flexible. MD simulations are used to explore the different conformations the ring can adopt and the transitions between them over time. Studies on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that the diazepane ring can exist in a low-energy twist-boat conformation, which is stabilized by intramolecular π-stacking interactions. nih.gov In contrast, other derivatives have been found to favor a chair conformation. nih.gov

For 1-Phenyl-1,4-diazepane, MD simulations would track the molecule's trajectory over a specific period (nanoseconds to microseconds), allowing for comprehensive sampling of its conformational landscape. nih.gov Analysis of these simulations, often by measuring the root-mean-square deviation (RMSD) of atomic positions over time, can reveal the stability of different conformations and the energy barriers for interconversion. nih.gov This information is vital as the bioactive conformation—the shape the molecule adopts when it binds to a target—may not be its lowest-energy state in solution.

When a ligand like 1-Phenyl-1,4-diazepane binds to a biological target, such as a receptor or enzyme, the interaction is not static. MD simulations are a key tool for exploring the dynamics of the ligand-target complex. These simulations can reveal how the ligand settles into the binding pocket, the stability of key interactions (like hydrogen bonds and hydrophobic contacts) over time, and the role of surrounding water molecules.

For example, MD simulations of diazepane-based ligands targeting the sigma receptor were run for 250 nanoseconds to understand their behavior in the active site. nih.gov This analysis confirmed that van der Waals interactions were the primary driver for binding. nih.gov Such simulations can also reveal conformational changes in the target protein upon ligand binding, providing a deeper understanding of the mechanism of action. nih.gov The stability of the ligand within the binding site is often assessed by monitoring the RMSD of the ligand and the interacting protein residues throughout the simulation. nih.govnih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method places the ligand into the binding site of a receptor in various possible conformations and scores them based on their complementarity to the site.

For derivatives of the 1,4-diazepane scaffold, docking studies have been successfully used to predict binding modes. In one study, a substituted 1,4-diazepan-5-one (B1224613) was docked into the human oestrogen receptor (3ERT), yielding a predicted docking score of -8.9 kcal/mol, indicating a favorable binding interaction. nih.gov Docking studies on other diazepane-based compounds have identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site. nih.gov

Following docking, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, which provides a more quantitative prediction of binding affinity. nih.gov This approach was used to analyze diazepane-based sigma receptor ligands, revealing the significant contribution of van der Waals forces to the binding energy. nih.gov In other research, in silico screening of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives was used to predict their binding affinities (Ki values) for the 5-HT6 receptor based on a pharmacophore model. openpharmaceuticalsciencesjournal.com

In Silico Assessment of Protein-Ligand Interactions

The diazepine (B8756704) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov In silico methods, particularly molecular dynamics (MD) simulations and protein-ligand interaction profiling, are instrumental in elucidating the binding modes of 1-phenyl-1,4-diazepane derivatives.

MD simulations on related diazepine-based compounds reveal that their interactions within protein binding pockets are often stabilized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govmdpi.com For instance, studies on diazepine-containing sigma receptor (σR) ligands showed that a benzofurane-substituted diazepane derivative forms strong and stable interactions within the receptor's active site, which is confirmed through molecular dynamics simulations. nih.gov These simulations can predict the stability of the ligand-protein complex over time and identify key amino acid residues that are critical for binding. mdpi.com The analysis of these interactions is vital for understanding the molecular basis of a compound's activity and for guiding further structural modifications to enhance binding affinity and selectivity. nih.gov

Target Identification and Validation through Docking Studies

Molecular docking is a primary computational technique for identifying and validating potential biological targets for novel ligands. mdpi.com This method predicts the preferred orientation of a ligand when bound to a target protein, providing a score that estimates the strength of the interaction. nih.gov For the 1,4-diazepane scaffold, docking studies have been instrumental in exploring its potential against various diseases.

A notable area of investigation is Alzheimer's disease, where derivatives of the 1,4-diazepane scaffold have been evaluated as inhibitors of amyloid-β (Aβ) aggregation. uwaterloo.ca Docking studies help to visualize how these molecules might interact with Aβ monomers or fibrils to disrupt the aggregation process. Similarly, derivatives of 1,4-diazepan-5-one have been docked against the NS5B RNA polymerase, a target for anti-HIV agents, revealing that the compounds inhibit the protein's active site, suggesting their potential as drug candidates. nih.gov

In another example, a new series of diazepane-containing derivatives were identified as sigma receptor (σR) ligands. Molecular docking, followed by molecular dynamics, confirmed a strong interaction with the active site of the σ1R subtype, highlighting the scaffold's potential for treating neurodegenerative disorders. nih.gov These studies underscore the utility of docking in generating hypotheses about the mechanism of action and identifying the most promising compounds for further experimental validation. mdpi.comnih.gov

Table 1: Potential Protein Targets for Diazepane Scaffolds Identified via Docking Studies

| Target Protein | Therapeutic Area | Key Findings from Docking Studies | Reference(s) |

|---|---|---|---|

| Amyloid-β (Aβ) | Alzheimer's Disease | 1,4-diazepane derivatives show potential to inhibit Aβ aggregation. | uwaterloo.ca |

| NS5B RNA Polymerase | Anti-HIV | 1,4-diazepan-5-one derivatives inhibit the active site of the target protein. | nih.gov |

| Sigma-1 Receptor (σ1R) | Neurodegenerative Disorders | Benzofurane-substituted diazepanes show high affinity and strong interaction with the active site. | nih.gov |

| 5-HT6 Receptor | CNS Disorders | A rigidified variant of the 1-phenylbenzazepine template shows selective affinity, with key H-bonding and π-π interactions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov

Development of Predictive Models for Biological Activity

For derivatives of the 1,4-diazepane scaffold, QSAR models have been successfully developed to predict their inhibitory activity against specific targets. A study on 4-N-aryl- nih.govnih.govdiazepane ureas as inhibitors of the CXCR3 receptor resulted in a robust linear QSAR model using the multiple linear regression (MLR) technique. nih.govscilit.com Such models are built by correlating various calculated molecular descriptors with experimentally determined biological activities (e.g., IC₅₀ values). The predictive power of a QSAR model is rigorously validated to ensure its reliability for screening new compounds. jmchemsci.com The ultimate goal is to create a model that can accurately forecast the bioactivity of novel, unsynthesized 1-phenyl-1,4-diazepane derivatives, guiding the design of more potent agents. nih.govnih.gov

Descriptors Influencing 1-Phenyl-1,4-diazepane Activity

The effectiveness of a QSAR model hinges on the selection of molecular descriptors that encode the structural features relevant to biological activity. researchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

In the QSAR study of 4-N-aryl- nih.govnih.gov diazepane ureas, several key descriptors were identified as significantly affecting their inhibitory activity against the CXCR3 receptor. nih.gov These included descriptors related to molecular size, shape, and lipophilicity. The identification of these influencing descriptors provides crucial insights into the structural requirements for activity. For example, a positive correlation with a descriptor like ClogP suggests that increasing lipophilicity may enhance biological activity, while shape descriptors like Kier's alpha shape indices (3k) can highlight the importance of specific spatial arrangements of atoms. nih.gov

Table 2: Significant Molecular Descriptors in a QSAR Model for 4-N-aryl- nih.govnih.govdiazepane Urea (B33335) Activity

| Descriptor | Type | Description | Influence on Activity | Reference(s) |

|---|---|---|---|---|

| 3k | 3D Shape | Third-order Kier alpha shape index | Describes molecular shape and branching | nih.gov |

| ChiInf8 | 2D Connectivity | Information content index of order 8 | Relates to the degree of branching and complexity | nih.gov |

| ChiInf0 | 2D Connectivity | Information content index of order 0 | Relates to atom diversity and complexity | nih.gov |

| AtomCompTotal | 1D Constitutional | Total atom composition | Reflects the overall elemental makeup of the molecule | nih.gov |

| ClogP | Physicochemical | Calculated LogP (lipophilicity) | Measures the hydrophobicity of the molecule | nih.gov |

Fragment-Based Drug Discovery and Scaffold Hopping with Diazepanes

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov It involves screening libraries of small, low-molecular-weight "fragments" that can be grown or merged to produce a more potent lead. youtube.com The diazepine ring system is considered a versatile and privileged scaffold, making it an excellent template for such medicinal chemistry strategies. nih.govibmmpeptide.com

Scaffold hopping is a computational technique used to identify isofunctional molecules with structurally different cores. niper.gov.innih.gov Starting with a known active compound containing a 1-phenyl-1,4-diazepane core, scaffold hopping algorithms can suggest alternative, novel core structures that maintain the key pharmacophoric features required for biological activity. This approach is particularly useful for generating new intellectual property, improving physicochemical properties, or overcoming toxicity issues associated with an existing chemical series. niper.gov.in The chemical diversity of diazepine scaffolds themselves, such as 1,4-benzodiazepines and thienodiazepines, demonstrates their adaptability in drug design. nih.gov

Virtual Screening Methodologies for 1-Phenyl-1,4-diazepane Libraries

Virtual screening (VS) is a computational approach used to search large libraries of chemical structures to identify those most likely to bind to a drug target. researchgate.net With the advent of ultra-large "tangible" libraries containing billions of compounds, VS has become an indispensable tool in early-stage drug discovery. nih.govbiorxiv.orgschrodinger.com

For a compound class like 1-phenyl-1,4-diazepane, a dedicated virtual library can be constructed by enumerating various substitutions at different positions on the phenyl and diazepane rings. This library can then be subjected to various VS methods. uwaterloo.ca Structure-based virtual screening (SBVS) would involve docking each compound in the library into the binding site of a target protein (identified, for example, through the methods in section 4.3.2) and ranking them based on their predicted binding affinity. researchgate.net Alternatively, ligand-based virtual screening (LBVS) could be employed, where compounds are screened based on their similarity to known active molecules, often using 3D pharmacophore models or shape-based methods. nih.gov These screening funnels allow researchers to prioritize a manageable number of the most promising candidates from a vast chemical space for synthesis and experimental testing. nih.gov

Pharmacological Research and Mechanistic Studies of 1 Phenyl 1,4 Diazepane Hydrochloride and Its Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 1-phenyl-1,4-diazepane (B1366720) have been shown to inhibit several classes of enzymes through diverse mechanisms. These interactions are often characterized by high affinity and specificity, making them attractive candidates for therapeutic development.

While direct studies on 1-phenyl-1,4-diazepane hydrochloride are limited, research on analogous structures has revealed significant potential in kinase modulation. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of kinase inhibitors is therefore a major focus of drug discovery.

Analogs of 1-phenyl-1,4-diazepane have been investigated for their ability to inhibit various kinases. The structural features of the diazepine (B8756704) ring system allow for the design of compounds that can fit into the ATP-binding pocket of kinases, competing with the endogenous substrate and thereby inhibiting enzyme activity. The phenyl substituent can be modified to enhance potency and selectivity for specific kinases.

The 1,4-diazepane moiety has been successfully incorporated into inhibitors of proteases, enzymes that catalyze the breakdown of proteins. A notable example is the development of Factor Xa (fXa) inhibitors. nih.gov Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for antithrombotic drugs. nih.gov

In a series of novel fXa inhibitors, the 1,4-diazepane group was designed to interact with the S4 aryl-binding site of the fXa active site. nih.gov This interaction is crucial for the high inhibitory potency of these compounds. One such derivative, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM. nih.gov

| Compound | Target | IC50 (nM) | Key Interaction |

| YM-96765 | Factor Xa | 6.8 | Interaction with S4 aryl-binding domain |

This table presents the inhibitory activity of a 1,4-diazepane derivative against Factor Xa.

Furthermore, the principles of protease inhibition by diazepine-containing compounds extend to other protease families, such as HIV-1 protease. nih.gov Inhibitors of HIV-1 protease are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov The development of these inhibitors often involves designing molecules that mimic the transition state of the peptide cleavage reaction, with the diazepine scaffold providing a rigid and conformationally constrained backbone.

Derivatives of the closely related benzodiazepine (B76468) structure have been shown to interact with hydrolase enzymes, a class of enzymes that catalyze the hydrolysis of various chemical bonds. One important target is phosphodiesterase 4 (PDE4), a cAMP-specific phosphodiesterase expressed in inflammatory cells. researchgate.net Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response. researchgate.net A series of 4-oxo-1-phenyl-3,4,6,7-tetrahydro- nih.govresearchgate.netdiazepino[6,7,1-hi]indoles were identified as novel PDE4 inhibitors. researchgate.net While not direct derivatives of 1-phenyl-1,4-diazepane, this highlights the potential of the diazepine scaffold in targeting hydrolases.

Although direct inhibitory activity of this compound on dipeptidyl peptidase-IV (DPP-IV), β-lactamase, or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is not extensively documented in publicly available research, the structural motifs present in this compound suggest potential for such interactions. The design of inhibitors for these enzymes often involves targeting specific active site residues, and the 1-phenyl-1,4-diazepane scaffold provides a template that can be functionalized to achieve the desired interactions.

A significant area of research for diazepine derivatives has been the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. nih.govnih.gov BRD4 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and plays a critical role in the regulation of gene transcription. nih.govfrontiersin.org Its dysregulation is implicated in various cancers and inflammatory diseases. nih.gov

Substituted benzotriazolo[4,3-d] nih.govresearchgate.netdiazepines have been developed as potent and selective inhibitors of the BRD4 bromodomain. nih.gov These compounds were derived from fragment-based screening and optimized for potency and metabolic stability. nih.gov For instance, certain derivatives exhibited IC50 values in the low nanomolar range against BRD4. nih.gov

A well-known thieno-triazolo-1,4-diazepine, JQ1, is a potent and specific inhibitor of BET bromodomains. nih.gov It competitively binds to the acetyl-lysine binding pocket of BRD4, with IC50 values of 77 nM and 33 nM for the first and second bromodomains, respectively. nih.gov The development of bivalent BRD4 inhibitors, such as AZD5153, has also been a successful strategy to enhance binding affinity and efficacy. frontiersin.org

| Compound Series | Target | IC50 Range (µM) | Key Feature |

| Benzotriazolo[4,3-d] nih.govresearchgate.netdiazepines | BRD4 BD-1 | 0.003 - 0.017 | Fragment-derived novel inhibitors |

| JQ1 | BRD4 BD-1 | 0.077 | Potent, highly specific Kac competitive inhibitor |

| JQ1 | BRD4 BD-2 | 0.033 | Potent, highly specific Kac competitive inhibitor |

This table summarizes the inhibitory activities of diazepine derivatives against BRD4.

Receptor Binding and Allosteric Modulation

The 1-phenyl-1,4-diazepane scaffold is also a key component in ligands targeting various receptors, particularly G-protein coupled receptors (GPCRs). These compounds can act as direct binders to the orthosteric site or as allosteric modulators, which bind to a site distinct from the primary ligand binding site to modulate receptor function.

Derivatives of 1,4-diazepane have been explored as ligands for several GPCRs. For example, substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and evaluated as potent 5-HT6 receptor antagonists for the potential treatment of cognitive disorders. openpharmaceuticalsciencesjournal.com These compounds showed good binding affinity (Ki) in the nanomolar range. openpharmaceuticalsciencesjournal.com

Furthermore, the 1,4-diazepine-5,7-dione core structure has been utilized to develop ligands for melanocortin receptors (MC1R and MC4R). nih.govresearchgate.net These receptors are involved in various physiological processes, including energy homeostasis.

The concept of allosteric modulation is particularly relevant to the pharmacology of diazepine derivatives. Allosteric modulators can fine-tune the response of a receptor to its endogenous ligand, offering a more subtle and potentially safer therapeutic approach compared to direct agonists or antagonists. nih.gov For instance, while some benzodiazepines were initially proposed as positive allosteric modulators (PAMs) of α1-adrenoceptors, further studies revealed that their modulatory effects were due to off-target inhibition of phosphodiesterases. nih.govnih.gov This highlights the importance of thorough mechanistic studies to correctly identify the mode of action.

Ligand bias, a phenomenon where a ligand preferentially activates certain signaling pathways over others at the same receptor, is another important aspect of GPCR pharmacology. The structural flexibility of the 1,4-diazepane scaffold allows for the design of biased ligands that can selectively modulate downstream signaling pathways, potentially leading to more targeted therapies with fewer side effects. Research into 3-benzazepine derivatives has demonstrated how they can act as downstream allosteric modulators of NMDA receptors, influencing the open state of the ligand-binding domain. researchgate.net While not direct 1-phenyl-1,4-diazepane derivatives, these findings underscore the potential for diazepine-like structures to exhibit biased signaling.

Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506), Dopamine)

Research has primarily focused on the interaction of 1,4-diazepane derivatives with various neurotransmitter receptors, including serotonin, sigma, and cannabinoid receptors.

Derivatives of 1,4-diazepane have been synthesized and evaluated for their antagonist activity at serotonin 5-HT₆ receptors, which are implicated in learning and memory. openpharmaceuticalsciencesjournal.com A series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides were designed based on the hypothesis that the terminal nitrogen of the 1,4-diazepane ring is crucial for binding to the 5-HT₆ receptor. openpharmaceuticalsciencesjournal.com In silico screening predicted their binding affinities (Ki), with several compounds in the series showing potential for receptor interaction. openpharmaceuticalsciencesjournal.com

Furthermore, the 1,4-diazepane scaffold has been utilized to develop ligands for sigma (σ) receptors, which are involved in various central nervous system processes and are targets for antipsychotic and neuroprotective agents. nih.gov By expanding on a previously synthesized piperidine-based structure, researchers developed a series of 1,4-diazepane-containing derivatives. nih.gov The 1,4-dibenzyl derivative, in particular, demonstrated a high affinity for σ₁ receptors with a Kᵢ value of 7.4 nM and exhibited a 53-fold selectivity over σ₂ receptors. nih.gov This suggests that the homologation from a piperazine (B1678402) to a 1,4-diazepane ring can significantly enhance σ₁ receptor affinity and selectivity. nih.gov

In other research, a high-throughput screening campaign identified 1,4-diazepane compounds as potent agonists for the Cannabinoid receptor 2 (CB2), with excellent selectivity against the Cannabinoid receptor 1 (CB1). nih.gov

Table 1: Neurotransmitter Receptor Interactions of 1,4-Diazepane Derivatives

| Derivative Class | Target Receptor | Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | Serotonin 5-HT₆ | Antagonist | The 1,4-diazepane nitrogen is hypothesized to be essential for receptor binding. | openpharmaceuticalsciencesjournal.com |

| 1,4-Dibenzyl-1,4-diazepane | Sigma-1 (σ₁) | Ligand (High Affinity) | Kᵢ value of 7.4 nM; 53-fold selectivity over σ₂ receptors. | nih.gov |

| Benzofurane/Quinoline-substituted 1,4-diazepanes | Sigma-1 (σ₁) | Ligand (High Affinity) | Benzofurane derivative 2c emerged as the optimum compound with high σ₁R affinity. | nih.gov |

| 1,4-Diazepane derivatives | Cannabinoid (CB2) | Agonist | Potent and selective agonists for the CB2 receptor. | nih.gov |

Ion Channel Modulation Mechanisms

There is no specific information available in the reviewed scientific literature regarding the ion channel modulation mechanisms of this compound or its direct derivatives.

Orphan Receptor Binding Investigations

Investigations into the binding of this compound or its derivatives to orphan receptors have not been reported in the available scientific literature. Research on orphan receptors has identified endogenous ligands for receptors like HNF4α, but this is unrelated to the diazepane class of compounds. plos.orgnih.gov

Cellular and Molecular Pathway Interrogation

Apoptosis Pathway Modulation

There is no information available in the reviewed scientific literature concerning the modulation of apoptosis pathways by this compound or its derivatives.

Autophagy Regulation Mechanisms

There is no information available in the reviewed scientific literature regarding the mechanisms of autophagy regulation by this compound or its derivatives. Studies on other drug classes, such as phenothiazine (B1677639) derivatives, have shown modulation of autophagy, but this is not applicable to the compound . nih.gov

Cell Signaling Cascade Perturbations (e.g., MAPK, PI3K/Akt)

There is no direct research available in the reviewed scientific literature that investigates perturbations of cell signaling cascades, such as MAPK or PI3K/Akt, by this compound or its derivatives. The PI3K/Akt/mTOR pathway is a frequently studied cascade in various diseases, but its interaction with this specific compound has not been documented. nih.govmdpi.commdpi.comnih.gov

Redox Biology and Antioxidant Mechanisms

Derivatives of 1-phenyl-1,4-diazepane have been investigated for their potential role in mitigating oxidative stress, a pathological process implicated in numerous diseases. The antioxidant properties of these compounds are often attributed to their ability to scavenge reactive oxygen species (ROS).

Research into a series of (1,4-diazepan-1-yl)(phenyl)methanone derivatives designed as inhibitors of amyloid-beta aggregation also explored their antioxidant capabilities. uwaterloo.ca Certain compounds within this series demonstrated significant ROS scavenging activity, with some derivatives exhibiting up to 90.7% scavenging of reactive oxygen species. uwaterloo.ca This antioxidant action is a crucial secondary property for neuroprotective agents, as oxidative stress is a key component of neurodegenerative disease pathology. uwaterloo.ca

In a study of novel 1,4-diazepane-based sigma (σ) receptor ligands, the most promising compounds were evaluated for their antioxidant capacity against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and hydrogen peroxide (H₂O₂). The results indicated that these derivatives possess a notable antioxidant profile, suggesting they could be protective for cells against oxidative damage. nih.gov The benzofuran (B130515) derivative 2c emerged as a particularly potent example, combining high σ1R affinity with significant antioxidant activity and low cytotoxicity. nih.gov

Table 1: Antioxidant Activity of 1-Phenyl-1,4-diazepane Derivatives and Related Compounds

| Compound/Derivative Class | Assay | Result | Source |

| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | ROS Scavenging | 13.2–90.7% activity | uwaterloo.ca |

| Benzofuran derivative 2c (a σ1R ligand) | ABTS and H₂O₂ scavenging | Potent antioxidant activity | nih.gov |

| N,N′-Diphenyl-1,4-phenylenediamine | General | Hydrogen donation capacity | mdpi.comscispace.com |

Preclinical Mechanistic Pharmacology

The structural motif of 1-phenyl-1,4-diazepane has been a fruitful starting point for the development of compounds with a wide array of preclinical pharmacological activities.

The neuropharmacological effects of 1-phenyl-1,4-diazepane derivatives are most prominently studied in the context of Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. uwaterloo.ca

A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for their ability to inhibit the aggregation of Aβ40 and Aβ42. uwaterloo.ca The (1,4-diazepan-1-yl)(phenyl)methanone series of derivatives showed moderate to good inhibition of Aβ42 aggregation (32–52%) and even more potent inhibition of Aβ40 aggregation (53–77%). uwaterloo.ca Furthermore, lead compounds from this research demonstrated significant neuroprotective effects, rescuing mouse hippocampal HT22 neuronal cells from Aβ42-induced cytotoxicity by 47.9–57.4%. uwaterloo.ca These compounds were also found to be non-toxic to the neuronal cells. uwaterloo.ca

The broader class of 1,4-benzodiazepines, which are structurally related to 1-phenyl-1,4-diazepane, are well-known to exert their effects on the central nervous system through interaction with GABA-A receptors. researchgate.net This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in a decrease in neuronal activity. researchgate.net

Table 2: Neuropharmacological Activity of 1-Phenyl-1,4-diazepane Derivatives

| Compound/Derivative Class | Target/Assay | Result | Source |

| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | Aβ42 aggregation inhibition | 32–52% inhibition | uwaterloo.ca |

| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | Aβ40 aggregation inhibition | 53–77% inhibition | uwaterloo.ca |

| Lead 1,4-diazepane derivatives | Aβ42-induced cytotoxicity in HT22 cells | 47.9–57.4% rescue | uwaterloo.ca |

| 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines | Sodium and Potassium Channels | Interaction observed | nih.gov |

Cardiovascular Pharmacological Mechanisms

Research has also identified cardiovascular applications for derivatives of 1-phenyl-1,4-diazepane. A series of novel 1,4-diazepane derivatives were designed as inhibitors of Factor Xa (fXa), a critical enzyme in the coagulation cascade. nih.gov Factor Xa inhibitors are a class of anticoagulants used for the treatment and prevention of thromboembolic diseases. drugs.comclevelandclinic.org One of the synthesized compounds, YM-96765 , demonstrated potent fXa inhibitory activity with an IC50 value of 6.8 nM. nih.gov

In a separate line of investigation, a series of 4,5-dihydro-1-phenyl-1H-2,4-benzodiazepines were identified as potential antiarrhythmic agents. nih.gov Their mechanism of action involves interaction with both sodium and potassium channels in the heart, leading to a prolongation of the ventricular effective refractory period. nih.gov

Table 3: Cardiovascular Activity of 1-Phenyl-1,4-diazepane Derivatives

| Compound/Derivative Class | Target/Assay | Result | Source |

| YM-96765 | Factor Xa inhibition | IC50 = 6.8 nM | nih.gov |

| 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines | Sodium and Potassium Channels | Interaction and prolongation of ERP | nih.gov |

Anticancer Activity Mechanisms (e.g., cell cycle arrest, tumor growth inhibition)

The 1,4-diazepine scaffold is present in a number of compounds investigated for their anticancer properties. The mechanisms of action are varied and often involve the modulation of cell cycle progression and the induction of apoptosis.

One study on a dispiropiperazine derivative, SPOPP-3 (1) , which has a complex heterocyclic structure, showed anti-proliferative activity against a panel of human cancer cell lines with IC50 values ranging from 0.63 to 13 µM. nih.gov Mechanistic studies revealed that this compound arrests the cell cycle in the G2/M phase, induces apoptosis and necrosis, and causes DNA damage. nih.gov

Another compound, PNU-74654 , a Wnt/β-catenin pathway inhibitor, has been shown to decrease the viability and proliferation of pancreatic cancer cells. mdpi.com Its mechanism involves inducing G1 cell cycle arrest through the downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), and the upregulation of p27. mdpi.com PNU-74654 also inhibits the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. mdpi.com

A novel sulfonylurea derivative, DW2143 , which contains a phenyl-substituted imidazolidinone core, has demonstrated significant in vivo antitumor activity. nih.gov In a murine tumor model using 3LL cells, oral administration of DW2143 at 50 mg/kg resulted in a tumor growth inhibition of 84.3%. nih.gov

Furthermore, a study of a new Schiff base compound, 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenol , showed cytotoxic activity against MCF-7 breast cancer cells by blocking their proliferation, although this was reported to occur without inducing apoptosis. nih.govareeo.ac.ir

Table 4: Anticancer Activity of 1,4-Diazepine Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line/Model | Mechanism | Result | Source |

| SPOPP-3 (1) | SW480 (human cancer cells) | G2/M phase cell cycle arrest, apoptosis, necrosis, DNA damage | IC50 = 0.63 to 13 µM | nih.gov |

| PNU-74654 | Pancreatic cancer cells | G1 cell cycle arrest, inhibition of EMT | Decreased cell viability | mdpi.com |

| DW2143 | 3LL murine tumor | Tumor growth inhibition | 84.3% inhibition at 50 mg/kg | nih.gov |

| 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)]... | MCF-7 (breast cancer) | Blocks proliferation | Cytotoxic activity | nih.govareeo.ac.ir |

Antimicrobial Activity Mechanisms (e.g., antibacterial, antiviral)

Derivatives of 1,4-diazepine have also been explored for their potential as antimicrobial agents. A review of 1,4-diazepines highlights their biological activities, including antibacterial and antifungal properties. benthamscience.com

In a study focused on 1,5-benzodiazepines derived from pyrrolyl chalcones, the synthesized compounds were evaluated for their in vitro antimicrobial activity. proquest.com Several of the synthesized compounds showed potent antimicrobial activity when compared to a reference drug. proquest.com

While the precise mechanisms of antimicrobial action for many 1,4-diazepine derivatives are not fully elucidated, they are thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 5: Antimicrobial Activity of Diazepine Derivatives

| Compound/Derivative Class | Organism(s) | Result | Source |

| 2-(2,4-dimethyl-1H-pyrrol-3-yl)-4-phenyl-2,3-dihydro-1H-benzo[b] nih.govmdpi.comdiazepine derivatives | Gram-positive and Gram-negative bacteria | Potent anti-microbial activity | proquest.com |

| General 1,4-diazepine derivatives | Bacteria and fungi | General antibacterial and antifungal activities reported | benthamscience.com |

Immunomodulatory Mechanisms

The immunomodulatory potential of 1,4-diazepane derivatives has been investigated, particularly in the context of inhibiting inflammatory responses. One study described the development of 1,4-diazepane-2-ones as novel antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.gov LFA-1 is an integrin receptor on lymphocytes that plays a crucial role in cell adhesion and immunological synapse formation. By blocking the interaction of LFA-1 with its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), these compounds can inhibit T-cell activation and migration, representing a significant immunomodulatory mechanism. High-affinity antagonists were identified, with compounds 18d and 18e showing IC50 values of 110 nM and 70 nM, respectively, for the inhibition of the LFA-1/ICAM-1 interaction. nih.gov

Another study, while not directly on a 1-phenyl-1,4-diazepane derivative, investigated the immunomodulatory properties of N,N′-diphenyl-1,4-phenylenediamine in the context of adipose-derived stem cell therapy for type 1 diabetes in rats. mdpi.comscispace.com This highlights the therapeutic potential of targeting immunomodulatory and antioxidant pathways in conjunction. mdpi.comscispace.com

Table 6: Immunomodulatory Activity of 1,4-Diazepane Derivatives

| Compound/Derivative | Target/Assay | Result | Source |

| 18d | LFA-1/ICAM-1 interaction | IC50 = 110 nM | nih.gov |

| 18e | LFA-1/ICAM-1 interaction | IC50 = 70 nM | nih.gov |

Neuroprotective Mechanistic Investigations

The neuroprotective effects of 1-phenyl-1,4-diazepane derivatives have been a key area of investigation, with research pointing towards several mechanisms of action, primarily in the context of neurodegenerative diseases like Alzheimer's.